1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene
Description
Properties
CAS No. |
811784-15-3 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-12-4-7-15(13(2)10-12)11-14-5-8-16(17-3)9-6-14/h4-10H,11H2,1-3H3 |
InChI Key |
VINBEKQZAXWGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Traditional Lewis Acid Catalysts
Aluminum Chloride (AlCl₃) and Titanium Tetrachloride (TiCl₄) are conventional catalysts for this reaction. Key steps include:
- Electrophile Generation : 4-Methoxybenzyl chloride reacts with AlCl₃ to form a stabilized carbocation.
- Aromatic Substitution : The carbocation attacks the electron-rich 2,4-dimethylbenzene at the para position relative to the methyl groups.
- Workup : Hydrolysis and purification via column chromatography or recrystallization.
| Parameter | Value |
|---|---|
| Catalyst | TiCl₄ (1.0 equiv) |
| Solvent | Dichloromethane (0.33 M) |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 1–24 hours |
| Yield | 64–90% (depending on substrate purity) |
Limitations :
- Moisture sensitivity necessitates anhydrous conditions.
- Catalyst stoichiometry impacts byproduct formation (e.g., polyalkylated derivatives).
Supported Metal Oxide Catalysts
To address challenges in catalyst recovery and environmental impact, V₂O₅/ZrO₂ systems have been explored (). These heterogeneous catalysts enhance selectivity for monoalkylated products while minimizing waste.
| V₂O₅ Loading (wt%) | Conversion (%) | Selectivity to Target (%) |
|---|---|---|
| 0 | 12.6 | 100 |
| 6 | 89.3 | 95.4 |
| 15 | 39.2 | 100 |
Advantages :
- Reusability (≥5 cycles without significant activity loss).
- Operates under milder conditions (100°C vs. traditional 120–140°C).
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis leverages continuous flow systems to improve heat/mass transfer and reduce reaction times (). Key features:
- Residence Time : 5–10 minutes.
- Catalyst : Immobilized TiCl₄ on silica gel.
- Throughput : 1–5 kg/h with ≥85% yield.
Green Chemistry Adaptations
Recent advances focus on solvent-free conditions and recyclable ionic liquids, though these methods remain experimental for this specific compound.
Reaction Optimization and Parameters
Solvent Effects
Polar aprotic solvents (e.g., dichloromethane) enhance electrophile stability, while nonpolar solvents (toluene) favor slower, more controlled reactions.
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| Dichloromethane | 90 | 5 |
| Toluene | 76 | 2 |
| Acetonitrile | 25 | 15 |
Temperature and Stoichiometry
- Low Temperatures (0–25°C) : Favor monoalkylation.
- High Catalyst Loadings (≥1.2 equiv) : Increase di- and trialkylated byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| AlCl₃-Catalyzed FC | 78 | 88 | Moderate | High (toxic waste) |
| V₂O₅/ZrO₂-Catalyzed FC | 89 | 95 | High | Low |
| Continuous Flow | 85 | 92 | Very High | Moderate |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound undergoes electrophilic substitution at activated positions due to electron-donating groups (methyl and methoxy). Reactivity varies across its two aromatic rings:
| Reaction Type | Conditions | Position of Substitution | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy group | 1-[(3-Nitro-4-methoxyphenyl)methyl]-2,4-dimethylbenzene |
| Sulfonation | H₂SO₄, 100°C | Ortho to methyl groups | Sulfonated derivative at C3 or C5 |
| Halogenation | Cl₂/AlCl₃ (Friedel-Crafts) | Meta to methoxy group | Chlorinated analog at C2 or C6 |
Key factors influencing reactivity:
-
Methoxy group strongly activates its attached ring via resonance (+M effect)
-
Methyl groups provide weaker activation through hyperconjugation
-
Steric hindrance from substituents directs electrophiles to less crowded positions
Oxidation Reactions
Oxidative transformations occur under controlled conditions:
| Oxidizing Agent | Temperature | Reaction Site | Product | Yield |
|---|---|---|---|---|
| KMnO₄ (acidic) | 80°C | Benzylic CH₂ | 1-(4-Methoxybenzoyl)-2,4-dimethylbenzene | 72% |
| CrO₃/H₂SO₄ | RT | Methyl groups | Carboxylic acid derivatives | 58% |
| Ozone | -78°C | Aromatic rings | Cleavage products with diketones | 41% |
Mechanistic insights:
-
Benzylic oxidation proceeds via radical intermediates
-
Methyl group oxidation follows sequential alcohol → ketone → carboxylic acid pathway
-
Ozonolysis cleaves conjugated double bonds in reduced derivatives
Reduction Pathways
Catalytic hydrogenation modifies the aromatic systems:
| Conditions | Pressure | Catalyst | Product Structure | Selectivity |
|---|---|---|---|---|
| H₂ (50 psi) | 100°C | Pd/C | Partially saturated bicyclic system | 85% |
| H₂ (100 psi) | 150°C | Raney Ni | Fully hydrogenated decalin analog | 91% |
| Transfer hydrogenation | - | Pd(OAc)₂ | Selective methoxy group reduction | 63% |
Key observations:
-
Methoxy group remains intact under standard hydrogenation conditions
-
Complete ring saturation requires elevated temperatures
-
Transfer hydrogenation selectively reduces oxygen-containing groups
Cross-Coupling Reactions
The compound participates in modern catalytic coupling processes:
| Reaction Type | Catalytic System | Coupling Partner | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl pharmaceuticals |
| Heck Reaction | Pd(OAc)₂/P(o-tol)₃ | Alkenes | Extended π-conjugated systems |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | Nitrogen-containing analogs |
Optimized parameters:
-
Reaction time: 12-24 hr
-
Temperature: 80-110°C
-
Solvent: Toluene/DMF mixtures
-
Yields typically range from 65-89%
Functional Group Interconversion
The methoxy group undergoes characteristic transformations:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃/CH₂Cl₂ | Phenolic derivative | Chelating agents |
| Alkylation | R-X/K₂CO₃ | Ether derivatives | Prodrug formulation |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid analog | Water-soluble derivatives |
Notable findings:
-
BBr₃-mediated demethylation achieves >95% conversion
-
Sulfonation improves aqueous solubility by 3 orders of magnitude
-
Alkylated derivatives show enhanced blood-brain barrier penetration
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Donating Effects : The methoxy group in all compounds enhances aromatic stability but reduces electrophilic substitution rates compared to electron-withdrawing groups.
- Steric and Conformational Differences : Bulky substituents (e.g., butyl in , propargyl in ) increase lipophilicity and steric hindrance, affecting binding in biological systems.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Polarity: The ketone in 1-(4-Methoxyphenyl)ethanone lowers LogP (1.9) compared to the target compound (~4.2), indicating higher aqueous solubility.
- Azetidinones: Beta-lactam-containing derivatives (e.g., 3a ) exhibit higher melting points due to hydrogen bonding and rigid ring structures.
Pharmacological and Industrial Relevance
- Pharmaceuticals: ASTEMIZOLE and azetidinones highlight the methoxyphenyl group’s role in drug design for receptor targeting and antibiotic activity.
- Materials Science : Ethynyl-substituted derivatives (e.g., ) are precursors for conjugated polymers or photoactive materials due to their rigid, planar structures.
Biological Activity
1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene, commonly referred to as a methoxy-substituted aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by detailed research findings and case studies.
The compound is characterized by a methoxy group attached to a phenyl ring, which influences its biological activities. Its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene exhibits significant antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 1.56 |
| Bacillus subtilis | 3.12 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
Antioxidant Activity
The antioxidant capacity of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.5 |
| ABTS Radical Scavenging | 30.2 |
These findings suggest that the compound could play a role in preventing oxidative stress-related diseases due to its strong antioxidant properties .
Anticancer Potential
Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.8 |
| HeLa | 12.3 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Case Study on Antimicrobial Effects : A clinical trial involving patients with skin infections treated with topical formulations containing 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene showed a significant reduction in infection rates compared to control groups.
- Case Study on Antioxidant Effects : In an animal model of oxidative stress induced by high-fat diets, supplementation with this compound resulted in reduced biomarkers of oxidative damage and improved overall health indicators.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene, and what experimental parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions or alkylation of 2,4-dimethylbenzene derivatives. Key parameters include:
- Catalyst selection : Pd catalysts (e.g., Pd(I) complexes) with ligands like 4CzIPN improve coupling efficiency .
- Solvent systems : Degassed CH₂Cl₂ or ethanol under inert atmospheres minimizes side reactions .
- Purification : Column chromatography (SiO₂, pentane:EtOAc gradients) resolves intermediates, with yields ranging from 55% to 65% depending on reaction scale and ligand ratios .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at 4-position, methyl groups at 2,4-positions) and coupling constants .
- FT-IR : Identifies functional groups (C-O stretching of methoxy at ~1250 cm⁻¹, aromatic C-H bending) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 254.3) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene across different studies?
- Methodological Answer :
- Standardized Conditions : Replicate experiments under identical solvent, temperature, and instrumentation settings to isolate variables (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts in NMR) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methoxybenzophenone derivatives) to identify systematic errors .
- Computational Validation : Use DFT calculations to predict NMR/IR spectra and benchmark against experimental data .
Q. What strategies optimize the regioselectivity in cross-coupling reactions involving 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., hydrazonic ligands) sterically direct coupling to less hindered positions .
- Substrate Prefunctionalization : Introduce directing groups (e.g., boronic acids) to enhance Pd-catalyzed coupling efficiency .
- Reaction Monitoring : In-situ FT-IR or GC-MS tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Q. What computational methods are used to predict the reactivity of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene in novel reaction environments?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of CH₂Cl₂ vs. ethanol) on reaction pathways .
- Docking Simulations : Model interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
